molecular formula C19H18BrN3O4 B13703688 6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione

6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B13703688
M. Wt: 432.3 g/mol
InChI Key: AUQOFCRCQAIQQZ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in medicinal chemistry, agriculture, and materials science. This particular compound features bromine and methoxybenzyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines or nitriles.

    Introduction of bromine: Bromination can be carried out using bromine or bromine-containing reagents under controlled conditions.

    Attachment of methoxybenzyl groups: This step may involve nucleophilic substitution reactions using methoxybenzyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl groups.

    Reduction: Reduction reactions could target the triazine ring or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other macromolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-bromo-1,3,5-triazine: Another bromine-containing triazine with different substituents.

    2,4-Bis(4-methoxybenzyl)-1,3,5-triazine: Lacks the bromine substituent but has similar methoxybenzyl groups.

Uniqueness

6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the combination of bromine and methoxybenzyl groups, which may confer distinct chemical reactivity and biological activity compared to other triazines.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

6-bromo-2,4-bis[(4-methoxyphenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C19H18BrN3O4/c1-26-15-7-3-13(4-8-15)11-22-18(24)17(20)21-23(19(22)25)12-14-5-9-16(27-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

AUQOFCRCQAIQQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=C(C=C3)OC)Br

Origin of Product

United States

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